Cas no 5208-87-7 (1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol)

1-(1,3-Dioxaindan-5-yl)prop-2-en-1-ol is a specialized organic compound featuring a 1,3-dioxaindane core structure with a propenol substituent. This molecule is of interest due to its bifunctional reactivity, combining an allylic alcohol moiety with a heterocyclic aromatic system. The presence of the dioxaindane scaffold enhances stability while the propenol group offers versatility in synthetic applications, such as polymer modifications or as an intermediate in fine chemical synthesis. Its structural features enable selective functionalization, making it useful in pharmaceutical and material science research. The compound's balanced polarity and reactivity profile facilitate its use in controlled reactions, including Michael additions or radical polymerizations.
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol structure
5208-87-7 structure
Product Name:1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
CAS No:5208-87-7
MF:C10H10O3
MW:178.184603214264
MDL:MFCD01659740
CID:368247
PubChem ID:21268
Update Time:2025-06-29

1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-methanol,a-ethenyl-
    • 1-(1,3-benzodioxol-5-yl)prop-2-en-1-ol
    • 1'-hydroxysafrole
    • 1-(1,3-Benzodioxol-5-yl)-2-propen-1-ol
    • 1,3-benzodioxole-5-methanol, alpha-ethenyl-
    • 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
    • MDL: MFCD01659740
    • Inchi: 1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5,8,11H,1,6H2
    • InChI Key: VVBJNJFYBCLUAH-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)C(C=C)O

Computed Properties

  • Exact Mass: 178.063
  • Monoisotopic Mass: 178.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Density: 1.1601 (rough estimate)
  • Boiling Point: 270.41°C (rough estimate)
  • Flash Point: 135.2°C
  • Refractive Index: 1.5370 (estimate)
  • PSA: 38.69

1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1995939-0.05g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
0.05g
$707.0 2023-09-16
Enamine
EN300-1995939-0.1g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
0.1g
$741.0 2023-09-16
Enamine
EN300-1995939-0.25g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
0.25g
$774.0 2023-09-16
Enamine
EN300-1995939-0.5g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
0.5g
$809.0 2023-09-16
Enamine
EN300-1995939-1.0g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
1g
$914.0 2023-06-02
Enamine
EN300-1995939-2.5g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
2.5g
$1650.0 2023-09-16
Enamine
EN300-1995939-5.0g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
5g
$2650.0 2023-06-02
Enamine
EN300-1995939-10.0g
1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
5208-87-7
10g
$3929.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337800-50mg
1-(Benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol
5208-87-7 98%
50mg
¥13824.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337800-100mg
1-(Benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol
5208-87-7 98%
100mg
¥14472.00 2024-05-10

Additional information on 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

Chemical Profile of 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol (CAS No: 5208-87-7)

1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 5208-87-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The presence of a conjugated system along with a dioxaindan moiety makes it an intriguing subject for further investigation, particularly in the context of developing novel bioactive agents.

The structural motif of 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol consists of an aromatic ring system connected to a propenyl group, which is further substituted with a dioxaindan ring. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The dioxaindan ring, characterized by its oxygen-containing heterocyclic structure, contributes to the compound's reactivity and interaction with biological targets. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural scaffolds. The dioxaindan moiety, in particular, has been studied for its role in influencing molecular interactions with biological receptors. Research has shown that modifications at the aromatic ring and the propenyl substituent can significantly alter the binding affinity and selectivity of these compounds. This has led to several investigations aimed at identifying novel derivatives with enhanced therapeutic profiles.

One of the most compelling aspects of 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is its utility as a precursor in the synthesis of more complex molecules. The conjugated system present in this compound allows for various functionalization strategies, enabling chemists to introduce additional groups that can enhance biological activity. For instance, researchers have explored the use of this compound in generating derivatives with anti-inflammatory or analgesic properties. The propenyl group provides a handle for further chemical manipulation, allowing for the construction of polycyclic structures that mimic natural products or drug candidates.

Recent advancements in computational chemistry have also facilitated the study of 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol and its derivatives. Molecular modeling techniques have been employed to predict binding interactions with target proteins, providing insights into potential mechanisms of action. These studies have highlighted the compound's potential as a scaffold for developing small-molecule inhibitors or agonists. For example, simulations have suggested that derivatives of this compound may interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The synthesis of 1-(1,3-dioxaindan-5-yl)prop-2-en-1-ol itself presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to access this compound more efficiently. Catalytic approaches, for instance, have been employed to streamline reactions and minimize byproduct formation. These advancements not only improve the practicality of working with this compound but also open up new avenues for its application in drug discovery.

In addition to its synthetic utility, 1-(1,3-dioxaindan-5-yl)propenol has been investigated for its potential role in material science applications. The conjugated system and rigid aromatic core make it a candidate for use in organic electronics or as a component in polymer materials. Researchers have explored its incorporation into light-emitting diodes (LEDs) and photovoltaic cells, where its electronic properties could contribute to improved device performance. Such interdisciplinary applications underscore the versatility of this compound and highlight its broader significance beyond traditional pharmaceuticals.

The future prospects for 1-(1,3-dioxaindan5yl)propan2enol are promising, given the ongoing interest in developing novel therapeutic agents and advanced materials. As research continues to uncover new applications and synthetic strategies, this compound is likely to play an increasingly important role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and material scientists will be crucial in realizing its full potential and translating laboratory findings into tangible benefits for society.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD